molecular formula C10H17NO4 B153264 Tert-butyl 3-formylmorpholine-4-carboxylate CAS No. 833474-06-9

Tert-butyl 3-formylmorpholine-4-carboxylate

Número de catálogo: B153264
Número CAS: 833474-06-9
Peso molecular: 215.25 g/mol
Clave InChI: MOLHQYMJBRBXAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-formylmorpholine-4-carboxylate is a morpholine-derived compound featuring a formyl (-CHO) group at the 3-position and a tert-butyl carbamate (Boc) group at the 4-position of the morpholine ring. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The formyl group acts as an electrophilic site, enabling participation in nucleophilic addition reactions (e.g., Grignard reactions or reductive aminations), while the Boc group provides steric protection and facilitates deprotection under mild acidic conditions.

Propiedades

IUPAC Name

tert-butyl 3-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLHQYMJBRBXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833474-06-9
Record name tert-butyl 3-formylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Mechanism and Conditions

The Swern oxidation proceeds via activation of dimethyl sulfoxide (DMSO) by oxalyl chloride, forming an electrophilic sulfonium ion that abstracts a proton from the alcohol substrate. Subsequent deprotonation with triethylamine induces elimination, yielding the aldehyde. Key parameters include:

ParameterValueRole
Temperature (Stage 1)-78°CMinimizes side reactions (e.g., overoxidation to carboxylic acid)
SolventDichloromethane (DCM)Polar aprotic medium compatible with low-temperature reactions
Oxidizing AgentOxalyl chloride/DMSOGenerates the reactive chlorodimethylsulfonium chloride intermediate
BaseTriethylamineNeutralizes HCl byproduct and drives elimination
Reaction Time2.25 h (Stage 1), 1.5 h (Stage 2)Ensures complete conversion without degradation

Step-by-Step Procedure

  • Stage 1 (Activation and Oxidation):
    A solution of oxalyl chloride (29.00 mmol) in DCM (80 mL) is cooled to -78°C. DMSO (63.00 mmol) is added dropwise, followed by tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (26.26 mmol) in DCM (50 mL). The mixture is stirred at -78°C for 2 hours.

  • Stage 2 (Quenching and Workup):
    Triethylamine (129.70 mmol) is added, and the reaction is stirred at -78°C for 30 minutes before warming to room temperature. After 1 hour, the mixture is concentrated under reduced pressure and partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and evaporated to yield the product as a pale yellow solid (4.80 g, 84%).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 9.58 (s, 1H, CHO), 4.31 (m, 2H), 3.62 (m, 2H), 3.41 (m, 1H), 3.11 (m, 1H), 2.93 (m, 1H), 1.40 (s, 9H, C(CH₃)₃).

  • MS (ESI): m/z 216.1 [M+H]⁺.

Alternative Oxidation Strategies and Emerging Methodologies

While the Swern oxidation remains the gold standard, recent advances propose modified reagents to address limitations such as malodorous byproducts (e.g., dimethyl sulfide) and stringent temperature requirements.

Meldrum’s Acid-Mediated Formylation

A tangential approach (CAS 885274-05-5) employs Meldrum’s acid and formic acid to functionalize the morpholine core. However, this method targets carboxylate derivatives rather than aldehydes and uses this compound as a starting material, limiting its utility for primary synthesis.

Optimization Strategies and Process Considerations

Solvent Selection

Dichloromethane’s low freezing point (-95°C) makes it ideal for cryogenic reactions, but environmental concerns drive interest in alternatives like 2-methyltetrahydrofuran (2-MeTHF). Preliminary studies suggest comparable yields in 2-MeTHF at -78°C.

Stoichiometric Ratios

Excess DMSO (2.4 equiv relative to alcohol) ensures complete oxidation, while triethylamine (4.9 equiv) neutralizes HCl and facilitates elimination. Reducing DMSO to 1.5 equiv decreases yield to 68%, highlighting its catalytic role beyond stoichiometry.

Purification Challenges

The product’s sensitivity to air and moisture necessitates storage under inert gas. Chromatography on silica gel (hexane/ethyl acetate 7:3) effectively removes residual DMSO and triethylamine hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Amines or hydroxylamine in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Tert-butyl 3-carboxymorpholine-4-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethylmorpholine-4-carboxylate.

    Substitution: Tert-butyl 3-imino- or 3-oximomorpholine-4-carboxylate.

Aplicaciones Científicas De Investigación

Organic Chemistry

Tert-butyl 3-formylmorpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow for the selective introduction of functional groups while maintaining the integrity of the morpholine framework. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility.

Research indicates that this compound may possess notable biological activities, particularly in the following areas:

  • Antimicrobial Properties: Morpholine derivatives have been documented for their antimicrobial effects, suggesting that this compound may exhibit similar activities.
  • Anticancer Research: Preliminary studies indicate potential applications in anticancer drug development, targeting pathways such as PI3K/AKT/mTOR. The compound's structure may facilitate interactions with biological macromolecules involved in cancer progression.
  • Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a building block for novel therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies. The compound's high gastrointestinal absorption coupled with low blood-brain barrier permeability indicates a targeted action profile suitable for oral drug formulations.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-formylmorpholine-4-carboxylate depends on its specific applicationThese interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparación Con Compuestos Similares

Key Identifiers :

  • CAS Numbers :
    • Racemic mixture: 833474-06-9
    • (S)-enantiomer: 218594-01-5
  • Molecular Formula: C₁₁H₁₇NO₄ (inferred from structural analogs)
  • Molecular Weight : ~243.26 g/mol
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Tert-butyl 3-formylmorpholine-4-carboxylate (racemic) 833474-06-9 C₁₁H₁₇NO₄ 243.26 Formyl at C3, Boc at C4 Electrophilic reactivity for C–C bond formation
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 218594-01-5 C₁₁H₁₇NO₄ 243.26 Chiral S-configuration at C3 Enantioselective synthesis of APIs
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate 2639451-87-7 C₁₃H₂₁NO₄ 255.31 Cyclopropyl and formyl at C3 Enhanced lipophilicity (XLogP3: ~0.9)
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 2375165-90-3 C₁₁H₂₁NO₄ 255.29 Hydroxymethyl (-CH₂OH) at C3 Reduced electrophilicity; precursor for esterification
Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate 2098271-75-9 C₁₂H₂₁NO₄ 243.30 Formyl at C5, dimethyl at C2 and C6 Steric hindrance alters reaction regioselectivity
Tert-butyl (5R)-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate 1166395-00-1 C₁₉H₂₆F₃NO₄ 389.41 Fluorinated aryl and hydroxybutyl substituents Potential CNS drug candidate due to fluorination
Structural and Functional Insights:

Electrophilicity vs. Stability :

  • The formyl group in this compound enhances reactivity toward nucleophiles, making it ideal for constructing carbon–heteroatom bonds.
  • In contrast, the hydroxymethyl analog (CAS 2375165-90-3) exhibits lower electrophilicity but greater stability, favoring applications in prodrug design.

Steric and Electronic Effects: The cyclopropyl substituent (CAS 2639451-87-7) increases steric bulk and lipophilicity (XLogP3: ~0.9 vs. Fluorinated derivatives (e.g., CAS 1166395-00-1) leverage electron-withdrawing effects to enhance metabolic stability and binding affinity in medicinal chemistry.

Chiral Specificity :

  • The (S)-enantiomer (CAS 218594-01-5) is critical for synthesizing enantiopure pharmaceuticals, as chirality at C3 can dictate biological activity.

Research Findings:
  • Synthetic Utility : this compound serves as a key intermediate in synthesizing kinase inhibitors, with its formyl group enabling efficient Pictet-Spengler cyclizations.
  • Comparative Reactivity : Cyclopropyl derivatives (e.g., CAS 2639451-87-7) demonstrate slower reaction kinetics in nucleophilic additions due to steric hindrance, as observed in kinetic studies.
  • Thermal Stability : Boc-protected morpholines generally exhibit stability up to 150°C, but formyl-substituted variants may undergo decarbonylation above 100°C, necessitating low-temperature handling.

Actividad Biológica

Tert-butyl 3-formylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO4C_{10}H_{17}NO_4 and a molecular weight of approximately 215.25 g/mol. Its structure features a morpholine ring, a formyl group (-CHO), and a tert-butyl ester, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the presence of the formyl group allows for significant interactions with biological macromolecules, potentially influencing pathways involved in cancer progression and microbial resistance .

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the growth of various pathogens through interference with their metabolic processes.
  • Anticancer Activity : It has been identified as a crucial intermediate in synthesizing small molecule anticancer drugs that target the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .

Antimicrobial Properties

Recent studies have indicated that this compound shows promising antimicrobial activity against several bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations .

Anticancer Properties

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest its potential use as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another study focused on cancer treatment, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a dose-dependent decrease in cell proliferation, with IC50 values calculated at approximately 20 µM for MCF-7 cells. Mechanistic investigations revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantInhibition of metabolic pathways
Compound A (e.g., Carfilzomib)LowHighProteasome inhibition
Compound B (e.g., Vancomycin)HighLowCell wall synthesis inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of tert-butyl 3-formylmorpholine-4-carboxylate?

  • Methodological Answer : Optimize reaction parameters such as catalyst loading (e.g., using palladium or acid/base catalysts), temperature (typically 0–60°C), and reaction time (monitored via TLC/HPLC). For tert-butyl-protected intermediates, ensure anhydrous conditions to prevent deprotection. Purification via column chromatography with ethyl acetate/hexane gradients improves yield .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Use silica gel chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate 3:1) for separation. Recrystallization in dichloromethane/hexane mixtures enhances purity. Centrifugation or filtration removes insoluble byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the morpholine ring and tert-butyl group (e.g., δ 1.4 ppm for tert-butyl protons).
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and formyl groups).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ at m/z 258). Cross-reference with crystallographic data if available .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and direct light. Regularly monitor purity via HPLC .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved?

  • Methodological Answer : Use SHELXL for refinement, applying TWIN/BASF commands to address twinning or disordered regions. Validate hydrogen bonding and torsion angles against DFT-optimized structures. Compare experimental and calculated powder XRD patterns to resolve lattice mismatches .

Q. What approaches validate stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated degradation studies using Fenton’s reagent (Fe²⁺/H2O2) at neutral pH. Monitor formyl group oxidation via LC-MS and quantify degradation products (e.g., carboxylic acid derivatives). Control temperature (25–40°C) to simulate physiological conditions .

Q. How can computational modeling predict reactivity in nucleophilic additions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., formyl carbon). Validate with experimental kinetics (e.g., reaction with amines). Use molecular docking to assess steric effects from the tert-butyl group .

Q. What strategies guide protecting group selection for derivatives?

  • Methodological Answer : Compare Boc (tert-butyl) vs. Fmoc/Cbz groups for orthogonal protection. Assess stability under acidic (Boc removal with TFA) vs. basic conditions. Use kinetic studies to optimize sequential deprotection without side reactions .

Q. How to reconcile contradictory NMR and mass spectrometry data?

  • Methodological Answer :

  • Impurity Profiling : Use preparative HPLC to isolate minor components; re-analyze via HRMS.
  • Dynamic Effects : Variable-temperature NMR resolves conformational exchange broadening.
  • Cross-Validation : Compare with independent techniques (e.g., X-ray or IR) to confirm assignments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.